molecular formula C12H14N2O5 B7858198 Ethyl 3-[(4-nitrobenzoyl)amino]propanoate

Ethyl 3-[(4-nitrobenzoyl)amino]propanoate

Cat. No.: B7858198
M. Wt: 266.25 g/mol
InChI Key: GVFHLFNXERJLBX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Beta-Amino Acid Chemistry

The journey into the world of amino acids began in the early 19th century. In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated asparagine from asparagus, marking the discovery of the first amino acid. wikipedia.org This was followed by the discovery of cystine in 1810, and glycine (B1666218) and leucine (B10760876) in 1820. wikipedia.org The last of the 20 common proteinogenic alpha-amino acids, threonine, was not identified until 1935 by William Cumming Rose. wikipedia.org

While the initial focus of amino acid chemistry was on the alpha-amino acids that form the building blocks of proteins, the study of beta-amino acids and their derivatives has carved out its own significant niche. Beta-amino acids, where the amino group is attached to the beta-carbon (the second carbon from the carboxyl group), are not typically found in proteins but occur naturally in various biological contexts. wikipedia.orgwikipedia.org For instance, β-alanine is a component of the naturally occurring dipeptides carnosine and anserine, as well as pantothenic acid (Vitamin B5). wikipedia.org The systematic investigation into beta-peptides, which are polymers of beta-amino acids, gained momentum in the mid-1990s, with seminal work from the research groups of Dieter Seebach and Samuel Gellman. wikipedia.org This research highlighted the unique structural and stability properties of beta-peptides, opening new avenues for their application.

Importance of N-Acyl Derivatives in Modern Organic Synthesis

The acylation of the amino group in beta-amino acid esters is a key modification that has profound implications for their application in modern organic synthesis. N-acyl amino acids and their esters are valuable intermediates and have been utilized in a wide array of applications, from the development of pharmaceuticals to materials science. nih.govrug.nl

In medicinal chemistry, the N-acyl moiety can be used to modulate the biological activity and pharmacokinetic properties of molecules. For example, N-acyl amino acids have been investigated for their potential as prodrugs to improve the delivery and efficacy of therapeutic agents. nih.gov The incorporation of amino acid residues into bioactive compounds can enhance biocompatibility and reduce toxicity. scielo.org.mx Furthermore, N-acyl beta-amino acid derivatives are being explored for their own intrinsic biological activities, including potential antimicrobial and anticancer properties. scielo.org.mxacs.org

Beyond pharmaceuticals, N-acyl beta-amino esters, particularly in their polymeric form as poly(β-amino ester)s (PBAEs), have emerged as important materials for biomedical applications. rug.nlnih.gov These polymers are often biodegradable and pH-responsive, making them excellent candidates for drug delivery systems and gene therapy vectors. rug.nlnih.gov The synthesis of PBAEs through methods like the Michael addition of amines to diacrylates allows for the creation of a diverse library of polymers with tunable properties. rug.nl For instance, specific PBAEs have been designed for the efficient delivery of siRNA to silence disease-related genes. rsc.org

Structural Features and Chemical Classifications of Ethyl 3-[(4-nitrobenzoyl)amino]propanoate Analogues

This compound is structurally defined by three key components: the beta-amino acid ester (ethyl 3-aminopropanoate), the acyl group (4-nitrobenzoyl), and the specific substitution on the aromatic ring. Analogues of this compound can be classified based on variations in these structural components.

The core of the molecule is derived from β-alanine, which has the amino group at the β-position relative to the carboxylate group. wikipedia.org The ethyl ester functionality is a common feature in many synthetic derivatives, often introduced to protect the carboxylic acid or to modify the compound's solubility and reactivity.

The N-acyl group, in this case, 4-nitrobenzoyl, plays a crucial role in defining the electronic and steric properties of the molecule. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the properties of the amide bond. Analogues can feature different acyl groups, such as benzoyl or substituted benzoyl groups with various functionalities.

Analogues of this compound can be broadly categorized as follows:

Variations in the Acyl Group: This includes changes in the substituent on the benzoyl ring (e.g., methylamino, amino) or replacement of the benzoyl group entirely.

Variations in the Amino Acid Ester: This can involve changing the ester group (e.g., methyl, tert-butyl) or modifying the carbon backbone of the beta-amino acid.

Variations in the Nitrogen Substituent: In some analogues, the amide nitrogen is further substituted, for instance, with a pyridinyl group.

The following table provides a non-exhaustive list of related analogues and their key structural differences.

Compound NameCore Amino Acid StructureAcyl GroupOther SubstituentsCAS Number
This compound Ethyl 3-aminopropanoate4-NitrobenzoylNoneNot widely available
Ethyl 3-[(2-nitrobenzoyl)amino]propanoateEthyl 3-aminopropanoate2-NitrobenzoylNoneNot widely available
Ethyl 3-[4-(methylamino)-3-nitrobenzoylamino]propanoateEthyl 3-aminopropanoate4-(Methylamino)-3-nitrobenzoylN-pyridin-2-yl429659-01-8 pharmacompass.comsandoopharma.com
Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoateEthyl 3-aminopropanoate3-Amino-4-(methyl(nitroso)amino)benzoylN-pyridin-2-ylNot widely available
Ethyl 3-(3-(2-((4-cyanophenyl)(nitroso)amino)acetamido)-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoateEthyl 3-aminopropanoateComplex substituted benzoylN-pyridin-2-ylNot widely available

These structural variations allow for the fine-tuning of the molecule's properties for specific research and application purposes. The presence of aromatic rings and nitro groups in many of these analogues makes techniques like NMR and UV-Vis spectroscopy crucial for their characterization. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[(4-nitrobenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-2-19-11(15)7-8-13-12(16)9-3-5-10(6-4-9)14(17)18/h3-6H,2,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFHLFNXERJLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Studies of Ethyl 3 4 Nitrobenzoyl Amino Propanoate

Reduction of the Nitro Group to the Amino Functionality

The conversion of the aromatic nitro group in Ethyl 3-[(4-nitrobenzoyl)amino]propanoate to an amino group is a pivotal transformation, yielding Ethyl 3-[(4-aminobenzoyl)amino]propanoate. This resulting amine is a valuable intermediate for the synthesis of more complex molecules. The primary challenge in this reduction is to achieve high chemoselectivity, reducing the nitro group without affecting the ester or the amide linkages present in the molecule.

Catalytic hydrogenation is a widely employed and effective method for the reduction of nitroarenes due to its clean nature and typically high yields. The process involves the use of a metal catalyst to facilitate the reaction between the substrate and hydrogen gas.

The selection of an appropriate catalyst is critical for the successful and selective reduction of the nitro group in this compound. The most common catalysts for this transformation are Raney nickel and palladium on carbon (Pd/C).

Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It generally offers excellent selectivity, leaving ester and amide groups intact under mild conditions. For the reduction of similar nitro-aromatic compounds containing ester and amide functionalities, a 5-10% Pd/C catalyst is typically used. The reaction is often carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to slightly elevated levels (e.g., 50 psi).

Raney Nickel: Raney nickel is another powerful catalyst for nitro group reductions. It is known for its high activity, which can sometimes lead to the reduction of other functional groups if the reaction conditions are not carefully controlled. However, for the selective reduction of nitroarenes in the presence of esters and amides, Raney nickel can be employed effectively under optimized conditions.

The choice between Pd/C and Raney nickel often depends on the desired reaction rate, cost considerations, and the specific sensitivities of other functional groups in the molecule.

The efficiency and selectivity of the catalytic hydrogenation of this compound are significantly influenced by the choice of solvent and the reaction temperature.

Solvent Systems: The solvent plays a crucial role in dissolving the substrate and the hydrogen gas, as well as in modulating the activity of the catalyst. Common solvents for the catalytic hydrogenation of nitroarenes include:

Alcohols: Methanol (B129727) and ethanol (B145695) are frequently used due to their ability to dissolve a wide range of organic compounds and their compatibility with hydrogenation reactions.

Ethyl Acetate (B1210297): This solvent is another popular choice, often providing good results and being relatively easy to remove after the reaction.

Tetrahydrofuran (B95107) (THF): THF can also be used as a solvent for such reductions.

The selection of the solvent can impact the rate of reaction and, in some cases, the selectivity. For instance, a protic solvent like ethanol can act as a proton source and may influence the reaction mechanism.

Temperature: The reaction temperature is a critical parameter that must be carefully controlled. Most catalytic hydrogenations of aromatic nitro groups can be carried out at or near room temperature. Increasing the temperature can accelerate the reaction rate but may also lead to a decrease in selectivity, potentially causing the reduction of the ester or amide functionalities. Therefore, the temperature is typically maintained in the range of 25-50°C to ensure the selective reduction of the nitro group.

Table 1: Typical Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds with Ester and Amide Groups

ParameterTypical Conditions
Catalyst 5-10% Pd/C or Raney Nickel
Solvent Ethanol, Methanol, Ethyl Acetate
Hydrogen Pressure 1-4 atm (or higher for specific applications)
Temperature 25-50 °C
Reaction Time 2-24 hours (monitored by TLC or HPLC)

This table presents generalized conditions based on the reduction of similar functionalized nitroarenes. Specific conditions for this compound would require experimental optimization.

While catalytic hydrogenation is a mainstay, other chemoselective methods can also be employed for the reduction of the nitro group in this compound, especially when specific selectivities are required or when working with catalyst-sensitive substrates. These methods are designed to selectively target the nitro group while leaving other reducible functionalities, such as esters and amides, untouched.

One notable approach involves the use of metal-hydride systems. For instance, a combination of sodium borohydride (B1222165) (NaBH4) and a transition metal salt like iron(II) chloride (FeCl2) has been shown to be effective for the selective reduction of aromatic nitro compounds in the presence of ester groups. This method offers an alternative to catalytic hydrogenation and can be particularly useful in laboratory-scale syntheses. The reaction is typically carried out in a protic solvent system, such as a mixture of methanol and water, at room temperature. The chemoselectivity of this system arises from the in-situ generation of a reducing agent that preferentially reacts with the nitro group.

Catalytic Hydrogenation Methods and their Selectivity

Reactivity of the Ester Moiety

The ethyl ester group in this compound is another site for chemical transformation. While generally stable, it can undergo reactions typical of esters, with transesterification being a key example.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, the ethyl group can be replaced by a different alkyl or aryl group by reacting the compound with a corresponding alcohol under catalytic conditions.

The reaction is an equilibrium process and is typically driven to completion by using a large excess of the new alcohol or by removing the displaced alcohol (in this case, ethanol) from the reaction mixture. Transesterification can be catalyzed by either acids or bases.

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. The new alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate, which subsequently collapses to form the new ester and release ethanol.

Base-Catalyzed Transesterification: A strong base, such as an alkoxide corresponding to the new alcohol, can be used as a catalyst. The base deprotonates the incoming alcohol, making it a more potent nucleophile. This nucleophile then attacks the carbonyl carbon of the ester, proceeding through a similar addition-elimination mechanism.

The choice of catalyst and reaction conditions for the transesterification of this compound would depend on the stability of the other functional groups in the molecule. For instance, under harsh basic conditions, the amide linkage could potentially be hydrolyzed. Therefore, milder conditions are generally preferred.

Saponification and Ester Hydrolysis Pathways

The ethyl ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of carboxylic acid esters.

Saponification (Base-Catalyzed Hydrolysis):

Saponification, the hydrolysis of an ester using a base, is a common and typically irreversible process. nih.gov For this compound, treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, would lead to the formation of the corresponding carboxylate salt, 3-[(4-nitrobenzoyl)amino]propanoate, and ethanol. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. Subsequent acidification of the reaction mixture would protonate the carboxylate to yield the free carboxylic acid, 3-[(4-nitrobenzoyl)amino]propanoic acid.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid and ethanol. This reaction is reversible and is the reverse of the Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The hydrolysis of β-alanine ethyl ester, a structurally related compound, has been studied, and it is expected that this compound would behave similarly. wikipedia.org The presence of the electron-withdrawing nitro group on the benzoyl moiety might influence the rate of hydrolysis, although detailed studies on this specific effect are not widely reported.

Table 1: Representative Conditions for Ester Hydrolysis

Hydrolysis TypeReagentsSolventTemperatureProduct
SaponificationSodium Hydroxide (aq)Water/EthanolRefluxSodium 3-[(4-nitrobenzoyl)amino]propanoate
Acid HydrolysisHydrochloric Acid (aq) or Sulfuric Acid (aq)WaterReflux3-[(4-nitrobenzoyl)amino]propanoic acid

Note: The conditions presented are general and may require optimization for this specific substrate.

Transformations Involving the Amide Bond

The amide linkage in this compound is generally more stable than the ester linkage.

Stability of the Amide Linkage Under Various Conditions

Amide bonds are known for their robustness and resistance to hydrolysis compared to esters. openstax.org This stability is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts partial double bond character to the C-N bond. bond.edu.au

Acidic Conditions: Under strongly acidic conditions and elevated temperatures, the amide bond can be cleaved. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. However, significantly harsher conditions are typically required for amide hydrolysis compared to ester hydrolysis. libretexts.org Studies on the hydrolysis of N-acyl amino acid amides have shown that the nature of the acyl group can influence the stability of a remote amide bond. nih.gov While specific data for the 4-nitrobenzoyl group in this context is not available, the electron-withdrawing nature of the nitro group could potentially affect the stability of the amide bond, though it is generally expected to be stable under conditions used for ester hydrolysis.

Basic Conditions: Amide hydrolysis under basic conditions is also possible but generally requires vigorous heating with a strong base. The reaction proceeds by nucleophilic attack of the hydroxide ion on the amide carbonyl carbon. The stability of the amide bond in this compound under basic conditions is expected to be significant, allowing for the selective saponification of the ester group without cleaving the amide bond under controlled conditions. The stability of N-benzoyl amides of 7-azabicyclo[2.2.1]heptane under basic conditions has been studied, highlighting the influence of structural factors on amide reactivity. mdpi.com

N-Alkylation and other Derivatization at the Amide Nitrogen

The amide nitrogen in this compound possesses a hydrogen atom that can be substituted, allowing for N-alkylation and other derivatization reactions.

N-Alkylation: N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent, such as an alkyl halide. The acidity of the N-H bond in amides is relatively low, necessitating the use of strong bases like sodium hydride.

Alternatively, methods for the N-alkylation of α-amino acid esters using alcohols in the presence of a catalyst have been developed, which could potentially be adapted for this compound. nih.gov Research on the N-alkylation of N-substituted β-alanine derivatives often involves protection of the carboxylic acid function, followed by alkylation of the amino group. In the case of the pre-formed amide in this compound, direct alkylation on the amide nitrogen would be the focus.

Other Derivatizations: The amide nitrogen can also undergo other derivatization reactions. For instance, acylation with an acid chloride or anhydride (B1165640) would lead to the formation of an N-acyl-N-(4-nitrobenzoyl)-β-alanine ethyl ester. Such derivatizations can be used to introduce further complexity and functionality into the molecule.

Table 2: Potential Derivatization Reactions at the Amide Nitrogen

Reaction TypeReagentsProduct Type
N-Alkylation1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X)Ethyl 3-[alkyl(4-nitrobenzoyl)amino]propanoate
N-AcylationAcyl Chloride (R-COCl) or Anhydride ((RCO)₂O)Ethyl 3-[acyl(4-nitrobenzoyl)amino]propanoate

Note: These are potential reaction pathways and would require experimental validation and optimization.

Strategic Applications As Synthetic Intermediates and Building Blocks

Role in Complex Pharmaceutical Intermediate Synthesis

The primary and most well-documented application of Ethyl 3-[(4-nitrobenzoyl)amino]propanoate is in the synthesis of intermediates for blockbuster anticoagulant drugs.

This compound is a key starting material in the synthesis of Dabigatran (B194492) Etexilate, a potent, direct thrombin inhibitor used for the prevention of stroke and systemic embolism. nih.gov Thrombin is a crucial enzyme in the blood coagulation cascade, and its inhibition is a major therapeutic strategy for treating and preventing thromboembolic disorders. nih.gov Dabigatran Etexilate is a prodrug that is converted in the body to its active form, dabigatran. nih.gov

The synthesis of Dabigatran Etexilate involves the construction of a complex molecular architecture, and this compound provides a foundational fragment of this structure. While various synthetic routes to Dabigatran have been developed, many converge on intermediates that are structurally derived from this nitrobenzoyl amino propanoate. nih.govresearchgate.net

The synthesis of Dabigatran Etexilate is a multi-step process that requires the careful assembly of several key fragments. google.comgoogle.com A common strategy involves the initial acylation of a pyridine (B92270) amino propanoate with 4-methylamino-3-nitro benzoyl chloride to yield a nitro amino propanoate intermediate that is structurally similar to this compound. nih.gov This intermediate then undergoes a series of reactions, including reduction of the nitro group to an amine, cyclization to form a benzimidazole (B57391) ring, and subsequent elaboration to introduce the amidine functionality and the etexilate group. nih.gov

The nitro group in this compound is of particular importance. It serves as a masked amino group, which is unreactive during the initial coupling reactions. wikipedia.org At a later stage in the synthesis, the nitro group is reduced to an amine, which is then further functionalized. wikipedia.orgnih.gov This strategic use of the nitro group as a protecting group for an amine is a common tactic in organic synthesis. nih.gov

The following table outlines a generalized synthetic sequence for Dabigatran Etexilate, highlighting the stage where an intermediate derived from a nitrobenzoyl precursor is introduced.

StepReactantsKey TransformationProduct
14-methylamino-3-nitrobenzoyl chloride, Pyridine amino propanoateN-acylationNitro amino propanoate intermediate
2Nitro amino propanoate intermediate, Reducing agent (e.g., H2/Pd/C)Reduction of nitro groupAmino amide intermediate
3Amino amide intermediate, Acid, CDICyclizationBenzimidazole nitrile intermediate
4Benzimidazole nitrile intermediatePinner reactionAmidine intermediate
5Amidine intermediate, n-hexyl chloroformateN-acylationDabigatran Etexilate

This table represents a generalized synthetic scheme. Specific reagents and conditions may vary between different patented processes.

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. As such, it does not directly control the stereochemistry of the final pharmaceutical product. Any chirality in the final molecule is introduced through other chiral starting materials or through the use of stereoselective reactions at later stages of the synthesis. For instance, the synthesis of fluorinated dabigatran analogues with specific stereochemistry has been reported, but the stereocontrol is not dictated by the initial nitrobenzoyl precursor. nih.gov

Precursor to Dabigatran Etexilate and Analogous Thrombin Inhibitors

Utilization in Diverse Organic Synthesis Methodologies

While the primary documented use of this compound is in the synthesis of Dabigatran and its analogues, the chemical functionalities present in the molecule suggest its potential utility in other areas of organic synthesis. The presence of the nitroaromatic ring makes it a substrate for nucleophilic aromatic substitution reactions. wikipedia.org The ester group can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification reactions. The amide bond can be cleaved under harsh conditions, though it is generally stable.

Development of Libraries of Related Compounds through Derivatization

The derivatization of this compound could potentially lead to the creation of libraries of related compounds for drug discovery screening. The aromatic ring could be further functionalized, the nitro group could be reduced and the resulting amine could be acylated or alkylated, and the ester could be converted to a variety of other functional groups. However, there is a lack of specific examples in the scientific literature of the use of this compound for the development of compound libraries. The general synthesis of N-benzoyl amino esters has been explored for applications such as antifungal agents, suggesting that derivatives of this compound could have biological activities beyond anticoagulation. nih.gov The use of nitroaromatic compounds in combinatorial chemistry is a known strategy for generating molecular diversity. nih.govnih.gov

Advanced Research Perspectives and Computational Investigations

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating the properties of molecules like Ethyl 3-[(4-nitrobenzoyl)amino]propanoate at an atomic level, offering insights that can be difficult to obtain through experimental means alone.

Table 1: Key Dihedral Angles for Conformational Analysis

Dihedral Angle Description Predicted Low-Energy State
O=C-N-C Defines the orientation of the benzoyl group relative to the amino linker. Planar or near-planar to maximize amide resonance.
C-N-C-C Defines the twist in the propanoate backbone. Staggered conformations (e.g., anti or gauche) are expected to be lower in energy.
N-C-C-C=O Defines the orientation of the ester group. Influenced by potential intramolecular interactions and steric effects.

The primary synthesis of this compound involves the formation of an amide bond between ethyl 3-aminopropanoate and an activated form of 4-nitrobenzoic acid (e.g., 4-nitrobenzoyl chloride). Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the precise mechanism of this reaction. nih.gov

These calculations can map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. This provides a quantitative understanding of the reaction's feasibility and kinetics. For the N-acylation reaction, DFT calculations could determine the activation energy barrier for the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, model the tetrahedral intermediate, and map the subsequent elimination of the leaving group (chloride). Such studies provide deep mechanistic insight that complements experimental observations. nrel.gov

Computational models can also predict the chemical reactivity of this compound. The molecule possesses several reactive sites: the ester carbonyl, the amide group, the aromatic ring, and the nitro group. The 4-nitrobenzoyl moiety is strongly electron-withdrawing, which significantly influences the molecule's reactivity. This effect makes the amide proton more acidic than in related non-nitrated compounds and increases the electrophilicity of the aromatic ring toward nucleophilic aromatic substitution. Conversely, it deactivates the ring toward electrophilic substitution. The ester group remains susceptible to hydrolysis under acidic or basic conditions.

Frontier Molecular Orbital (FMO) theory, using the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies calculated via quantum methods, can predict the most likely sites for nucleophilic and electrophilic attack.

Table 3: Predicted Reactivity at Key Functional Groups

Functional Group Predicted Reaction Type Influencing Factors
Ester (C=O) Nucleophilic Acyl Substitution (e.g., Hydrolysis) Susceptible to attack by nucleophiles (e.g., OH⁻, H₂O).
Amide (N-H) Deprotonation Acidity is enhanced by the electron-withdrawing nitrobenzoyl group.
Aromatic Ring Nucleophilic Aromatic Substitution Activated by the strongly deactivating nitro group.

Mechanistic Studies of Key Synthetic Transformations

The principal transformation in the synthesis of this compound is the N-acylation of ethyl 3-aminopropanoate (the ethyl ester of β-alanine). The most common laboratory method involves reacting the amine with 4-nitrobenzoyl chloride in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine).

The mechanism is a classic nucleophilic acyl substitution:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethyl 3-aminopropanoate attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.

Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient, high-energy tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Collapse of Intermediate: The intermediate collapses, reforming the C=O double bond. This is the rate-determining step.

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled.

Deprotonation: The added base removes the proton from the nitrogen atom, neutralizing the charge and yielding the final amide product, this compound.

Alternative methods involve using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid (4-nitrobenzoic acid) directly, which then reacts with the amine via a similar mechanistic pathway. scielo.org.mxresearchgate.net

Development of Sustainable and Green Synthesis Routes

Conventional synthesis of N-acyl amino esters often relies on stoichiometric reagents (like acyl chlorides or carbodiimides) and volatile organic solvents, which can have environmental drawbacks. scielo.org.mxscielo.org.mx Research into green chemistry alternatives is a key focus for modern organic synthesis.

For this compound, sustainable routes could include:

Biocatalysis: The use of enzymes, such as lipases or proteases, to catalyze the amide bond formation. d-nb.infonih.gov These enzymes can operate in aqueous media or green solvents under mild conditions, often with high selectivity, thus reducing waste and energy consumption. nih.govresearchgate.net The enzymatic synthesis of N-acyl amino acids is an emerging field that offers a greener alternative to traditional chemical methods. d-nb.infonih.gov

Catalytic Amidation: Developing catalytic methods that avoid the use of stoichiometric activating agents. For instance, certain metal or boronic acid catalysts can facilitate the direct amidation of carboxylic acids with amines, releasing only water as a byproduct.

Greener Solvents: Replacing traditional chlorinated solvents (like dichloromethane) with more environmentally benign alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water, where possible.

Table 4: Comparison of Synthetic Routes

Feature Conventional Synthesis (Acyl Chloride) Potential Green Route (Biocatalysis)
Reagents 4-nitrobenzoyl chloride, organic base 4-nitrobenzoic acid, ethyl 3-aminopropanoate
Catalyst None (or stoichiometric base) Enzyme (e.g., Lipase)
Solvent Dichloromethane (B109758), Chloroform (B151607) Water, Buffer, or bio-derived solvent
Byproducts Triethylammonium chloride (salt waste) Water
Conditions Often 0 °C to room temperature Mild (Room temp, neutral pH)

| Atom Economy | Moderate | High |

Future Directions in the Synthesis and Application of N-(4-nitrobenzoyl)amino Acid Esters

The future of research on this compound and related N-acyl amino acid esters lies in exploring their potential applications and refining their synthesis.

Medicinal Chemistry Scaffolds: The N-benzoyl amino acid motif is found in various biologically active molecules. nih.gov The nitro group can serve as a handle for further chemical modification, for example, through its reduction to an amine. This new amino group can then be used to link the molecule to other pharmacophores, polymers, or surfaces. Derivatives could be screened for a wide range of biological activities, including as enzyme inhibitors or antimicrobial agents. scielo.org.mxjmcs.org.mx

Pro-drug Development: The ester and amide bonds could be designed to be cleaved by specific enzymes in the body, releasing a therapeutic agent. The stability and cleavage rate can be fine-tuned by modifying the amino acid and acyl components.

Materials Science: These molecules could serve as building blocks (monomers) for the synthesis of novel polyamides or other polymers with specific properties conferred by the rigid, polar nitrobenzoyl group.

Advanced Synthetic Methods: Further development of highly efficient and stereoselective catalytic syntheses will remain a key objective. This includes expanding the scope of biocatalytic methods and designing new chemocatalysts for direct amidation that are both efficient and sustainable. acs.orgnih.gov

Table 5: Potential Research and Application Areas

Research Area Objective Potential Impact
Bioactive Compound Synthesis Use as a synthon or scaffold for new drug candidates. Discovery of new therapeutics (e.g., antifungal, anticancer). nih.govjmcs.org.mx
Peptidomimetics Incorporate into peptide chains to create analogues with altered conformations and stability. Development of more stable and potent peptide-based drugs. rsc.org
Polymer Chemistry Use as a monomer for creating functional polymers. New materials with tailored thermal, mechanical, or optical properties.

| Green Synthesis Optimization | Develop fully catalytic or enzymatic production methods. | More cost-effective and environmentally friendly manufacturing. d-nb.infonih.gov |

Q & A

Q. What synthetic methodologies are typically employed to prepare Ethyl 3-[(4-nitrobenzoyl)amino]propanoate, and what reaction conditions optimize yield?

The synthesis involves a two-step process: (1) activation of 4-nitrobenzoic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride, followed by (2) coupling with ethyl 3-aminopropanoate under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or DMF. Elevated temperatures (40–60°C) and inert atmospheres (N₂/Ar) are critical to suppress hydrolysis of the acyl chloride intermediate. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the presence of the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), the nitrobenzoyl group (aromatic protons at δ ~8.2–8.4 ppm), and the amide linkage (NH resonance at δ ~6.5–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 307.1 for C₁₂H₁₃N₂O₅⁺) and fragmentation patterns.
  • FT-IR : Bands at ~1720 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1520/1340 cm⁻¹ (NO₂ asymmetric/symmetric stretching) validate functional groups .

Advanced Research Questions

Q. How can reaction parameters be tuned to enhance the efficiency of the amidation step in synthesizing this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions; dichloromethane balances reactivity and selectivity.
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state.
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material. Kinetic studies via in-situ IR or HPLC monitor conversion rates .

Q. What structural features of this compound contribute to its potential bioactivity, and how are these evaluated?

The nitro group enhances electron-withdrawing effects, stabilizing the amide bond and potentially enabling interactions with bacterial enzymes (e.g., dihydropteroate synthase). Biological assays include:

  • Antimicrobial Testing : Broth microdilution (MIC determination against S. aureus, E. coli) in Mueller-Hinton agar.
  • Enzyme Inhibition Assays : Spectrophotometric monitoring of folate synthesis inhibition at 340 nm. Molecular docking studies (using AutoDock Vina) predict binding affinity to enzyme active sites .

Q. How are discrepancies in spectroscopic data resolved during structural characterization, particularly in complex mixtures?

  • 2D NMR (COSY, HSQC, HMBC) : Differentiates overlapping signals and assigns proton-carbon correlations, especially for aromatic and amide protons.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms molecular geometry (e.g., dihedral angles between the nitrobenzoyl and propanoate moieties).
  • Combined LC-MS/MS : Identifies impurities or byproducts (e.g., hydrolyzed esters or nitro-reduced derivatives) .

Methodological Considerations

Q. What strategies mitigate ester hydrolysis during storage or biological assays?

  • Storage Conditions : Anhydrous solvents (e.g., acetonitrile) and desiccants (silica gel) at –20°C reduce hydrolysis.
  • Buffering : Use pH 7.4 phosphate-buffered saline (PBS) for aqueous assays to avoid alkaline/acidic degradation.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated decomposition .

Q. How does the electronic nature of the nitro group influence the compound’s reactivity in further derivatization?

The nitro group’s electron-withdrawing effect activates the benzene ring for nucleophilic aromatic substitution (e.g., with amines or thiols) but deactivates it for electrophilic substitution. Reduction of the nitro group (e.g., H₂/Pd-C) yields an amine, enabling conjugation with fluorescent probes or biotin tags for target identification .

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